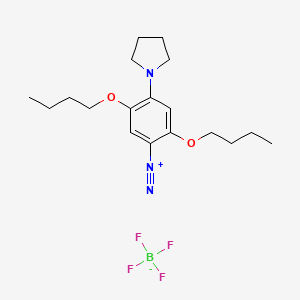
Benzenediazonium, 2,5-dibutoxy-4-(1-pyrrolidinyl)-, tetrafluoroborate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenediazonium, 2,5-dibutoxy-4-(1-pyrrolidinyl)-, tetrafluoroborate(1-) is a diazonium salt with the molecular formula C18H28BF4N3O2. This compound is known for its unique structure, which includes a benzenediazonium core substituted with dibutoxy and pyrrolidinyl groups, and stabilized by a tetrafluoroborate anion. Diazonium salts are widely used in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenediazonium, 2,5-dibutoxy-4-(1-pyrrolidinyl)-, tetrafluoroborate(1-) typically involves the diazotization of an aromatic amine precursor. The general synthetic route includes the following steps:
Aromatic Amine Preparation:
Diazotization: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Stabilization: The resulting diazonium salt is stabilized by the addition of tetrafluoroboric acid, leading to the formation of benzenediazonium, 2,5-dibutoxy-4-(1-pyrrolidinyl)-, tetrafluoroborate(1-).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 2,5-dibutoxy-4-(1-pyrrolidinyl)-, tetrafluoroborate(1-) undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling Reactions: Conducted in alkaline conditions with phenols or amines.
Reduction Reactions: Achieved using reducing agents such as sodium sulfite or stannous chloride.
Major Products
Substitution: Halogenated, hydroxylated, or cyanated aromatic compounds.
Coupling: Azo dyes with various color properties.
Reduction: 2,5-dibutoxy-4-(1-pyrrolidinyl)aniline.
Scientific Research Applications
Benzenediazonium, 2,5-dibutoxy-4-(1-pyrrolidinyl)-, tetrafluoroborate(1-) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in labeling and detection of biomolecules through azo coupling reactions.
Medicine: Investigated for potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzenediazonium, 2,5-dibutoxy-4-(1-pyrrolidinyl)-, tetrafluoroborate(1-) involves the formation of reactive intermediates during its chemical reactions. The diazonium group is highly reactive and can undergo various transformations, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
- Benzenediazonium chloride
- Benzenediazonium tetrafluoroborate
- 2,5-Dibutoxybenzenediazonium
Uniqueness
Benzenediazonium, 2,5-dibutoxy-4-(1-pyrrolidinyl)-, tetrafluoroborate(1-) is unique due to the presence of both dibutoxy and pyrrolidinyl substituents, which impart distinct chemical properties and reactivity. These substituents can influence the stability, solubility, and reactivity of the diazonium salt, making it suitable for specific applications in organic synthesis and material science.
Properties
CAS No. |
71550-56-6 |
|---|---|
Molecular Formula |
C18H28BF4N3O2 |
Molecular Weight |
405.2 g/mol |
IUPAC Name |
2,5-dibutoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C18H28N3O2.BF4/c1-3-5-11-22-17-14-16(21-9-7-8-10-21)18(13-15(17)20-19)23-12-6-4-2;2-1(3,4)5/h13-14H,3-12H2,1-2H3;/q+1;-1 |
InChI Key |
CQPFVOKQMCKBOO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCOC1=CC(=C(C=C1[N+]#N)OCCCC)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















